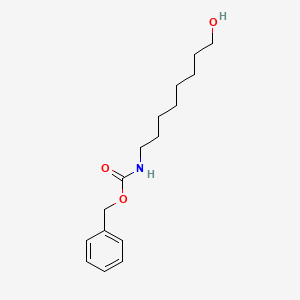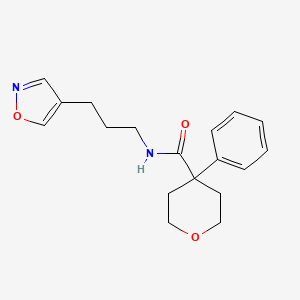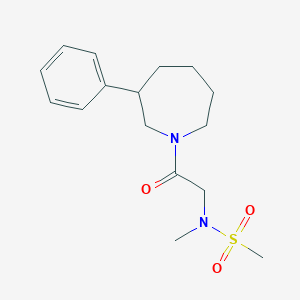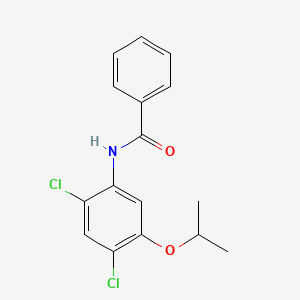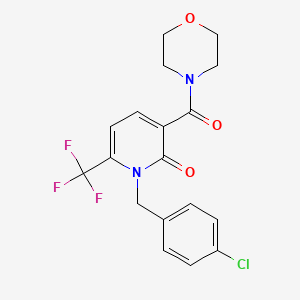
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CBMP, is a heterocyclic organic compound belonging to the pyridinone family. It is a white or yellowish solid with a molecular weight of 256.7 g/mol and a melting point of 150-153 °C. CBMP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. CBMP has also been utilized in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
详细的合成方法
{
"Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with morpholine and trifluoroacetic anhydride to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone."
"Starting Materials": ["4-chlorobenzaldehyde", "ethyl acetoacetate", "morpholine", "trifluoroacetic anhydride"]
"Reaction": [
"
Step 1:4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate.",
"
Step 2:1-(4-chlorobenzyl)-3-oxobut-1-en-1-yl acetate is reacted with morpholine in the presence of a base catalyst to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)but-3-en-1-yl acetate.",
"
Step 3:Trifluoroacetic anhydride is added to the reaction mixture from step 2 to form 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone."
]
科学研究应用
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the digestive system. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the endocrine system.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is not fully understood. However, it is believed that 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone binds to the active sites of enzymes and receptors, thereby inhibiting their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is also believed to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is thought to interact with DNA and RNA, leading to the expression of certain genes.
生化和生理效应
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors, as well as to interact with other molecules, such as hormones and neurotransmitters, to alter their activity. 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has also been shown to interact with DNA and RNA, leading to the expression of certain genes. In addition, 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has been shown to affect the cardiovascular system, the nervous system, the digestive system, the reproductive system, and the endocrine system.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a relatively short amount of time. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments.
However, there are some limitations to using 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain pure samples of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as impurities can be present in the compound. Furthermore, it can be difficult to measure the concentration of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in a solution, as it is difficult to detect and quantify.
未来方向
There are several potential future directions for research involving 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone. For example, further research could be done to better understand the mechanism of action of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new applications for the compound. In addition, further research could be done to improve the synthesis of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to develop new methods for its synthesis. Furthermore, further research could be done to explore the biochemical and physiological effects of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone, as well as to identify new uses for the compound. Finally, further research could be done to improve the solubility of 1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone in aqueous solutions, as well as to develop new methods for detecting and quantifying the compound.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3/c19-13-3-1-12(2-4-13)11-24-15(18(20,21)22)6-5-14(17(24)26)16(25)23-7-9-27-10-8-23/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDZBVXLDYOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(morpholinocarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

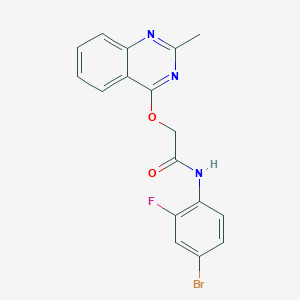
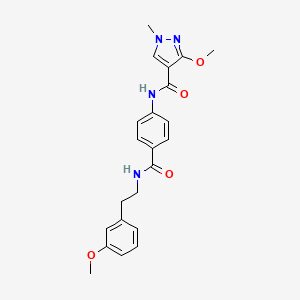
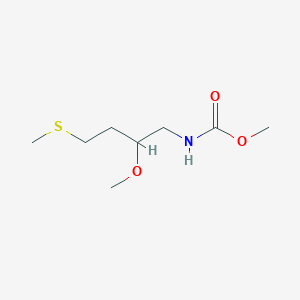
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2459140.png)
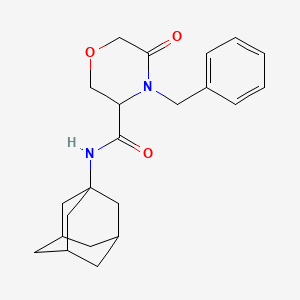
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2459142.png)
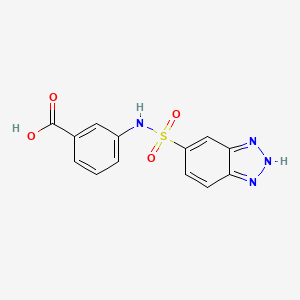
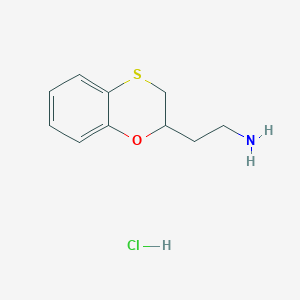
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
